molecular formula C21H12Cl2N2O2S B12626211 Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- CAS No. 920035-43-4

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-

Cat. No.: B12626211
CAS No.: 920035-43-4
M. Wt: 427.3 g/mol
InChI Key: IEJNXGUAADLPJJ-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is a complex organic compound that features a benzonitrile core with additional benzothiazole and chlorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include benzoic acids, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.

    Benzothiazole: Known for its biological activity and used in medicinal chemistry.

    Chlorophenoxy compounds: Commonly used in herbicides and pharmaceuticals.

Uniqueness

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

920035-43-4

Molecular Formula

C21H12Cl2N2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-chlorophenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C21H12Cl2N2O2S/c22-14-5-13(11-24)6-17(8-14)27-18-9-15(23)7-16(10-18)26-12-21-25-19-3-1-2-4-20(19)28-21/h1-10H,12H2

InChI Key

IEJNXGUAADLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC(=CC(=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl

Origin of Product

United States

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